molecular formula C13H14Cl2O B1613246 Cyclohexyl 2,5-dichlorophenyl ketone CAS No. 898769-48-7

Cyclohexyl 2,5-dichlorophenyl ketone

Cat. No.: B1613246
CAS No.: 898769-48-7
M. Wt: 257.15 g/mol
InChI Key: GPPSWAKBDAMWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 2,5-dichlorophenyl ketone is a chemical compound belonging to the family of aryl ketones. It is characterized by the presence of a cyclohexyl group attached to a 2,5-dichlorophenyl ketone moiety. This compound is known for its applications in various fields such as medical research, environmental research, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2,5-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2,5-dichlorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2,5-dichlorophenyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2,5-dichlorophenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl phenyl ketone
  • Cyclohexyl 4-chlorophenyl ketone
  • Cyclohexyl 3,5-dichlorophenyl ketone

Uniqueness

Cyclohexyl 2,5-dichlorophenyl ketone is unique due to the presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

cyclohexyl-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPSWAKBDAMWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642609
Record name Cyclohexyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-48-7
Record name Cyclohexyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 2,5-dichlorophenyl ketone
Reactant of Route 2
Cyclohexyl 2,5-dichlorophenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclohexyl 2,5-dichlorophenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclohexyl 2,5-dichlorophenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclohexyl 2,5-dichlorophenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl 2,5-dichlorophenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.